2-Bromo-4-fluorophenyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-4-fluorophenyl isothiocyanate often involves multistep reactions. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, can be synthesized through cross-coupling reactions or diazotization followed by coupling with benzene. These methods highlight the challenges and innovations in synthesizing bromo-fluoroaryl compounds, providing a context for understanding the synthesis of 2-Bromo-4-fluorophenyl isothiocyanate derivatives (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4-fluorophenyl isothiocyanate has been elucidated using techniques such as X-ray diffraction and quantum chemical analysis. For example, a new chalcone derivative's molecular structure was determined, showing the utility of these techniques in understanding the structural properties of bromo-fluoroaryl compounds (Zaini et al., 2018).
Chemical Reactions and Properties
Compounds with bromo and fluoro substituents on the aromatic ring, similar to 2-Bromo-4-fluorophenyl isothiocyanate, exhibit unique reactivities. These reactivities have been explored in the context of synthesizing heterocyclic compounds and in cross-coupling reactions. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one illustrates the potential for generating biologically active compounds through strategic chemical transformations (Wang et al., 2016).
Physical Properties Analysis
Physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of compounds like 2-Bromo-4-fluorophenyl isothiocyanate. While specific data on this compound might be scarce, studies on similar compounds provide valuable insights. For instance, the crystal structures of related bromo-fluorophenyl compounds have been determined, offering insights into intermolecular interactions and packing in the solid state (Pham et al., 2019).
Scientific Research Applications
Isothiocyanates and Cancer Chemoprevention
Isothiocyanates, including 2-bromo-4-fluorophenyl isothiocyanate, are recognized for their cancer chemopreventive properties. Studies have shown that dietary administration of isothiocyanate-rich substances, like broccoli sprout extract, can significantly inhibit the development of cancers such as bladder cancer. The chemopreventive action is attributed to the ability of isothiocyanates to induce enzymes like glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1, which are crucial protectants against oxidants and carcinogens. These substances demonstrate high bioavailability and rapid urinary excretion, suggesting effective delivery to tissues like the bladder epithelium, which is a common site for cancer development (Munday et al., 2007).
Anticarcinogenic Activities of Structurally Related Isothiocyanates
Sulforaphane and its structurally related synthetic norbornyl isothiocyanates, sharing similarities with 2-bromo-4-fluorophenyl isothiocyanate, have demonstrated potent anticarcinogenic activities. These compounds have been shown to block the formation of tumors, like mammary tumors in animal models, by inducing phase 2 detoxication enzymes. This indicates that functionalized isothiocyanates could be potential agents for cancer chemoprevention (Zhang et al., 1994).
Antidiabetic and Antibacterial Properties of Related Compounds
Compounds structurally related to 2-bromo-4-fluorophenyl isothiocyanate, like N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM), have shown potential as antidiabetic and antibacterial agents. CPAM has been observed to significantly reduce blood sugar levels in diabetic animal models without adverse toxicological effects on vital organs. Additionally, CPAM demonstrated antibacterial activity against various bacterial strains, indicating its potential for treating secondary infections common in diabetic individuals (Misra, Nag, & Sonawane, 2016).
Safety And Hazards
2-Bromo-4-fluorophenyl isothiocyanate is classified as dangerous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-bromo-4-fluoro-1-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVXFSUADEZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371284 | |
Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorophenyl isothiocyanate | |
CAS RN |
183995-72-4, 175205-35-3 | |
Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175205-35-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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